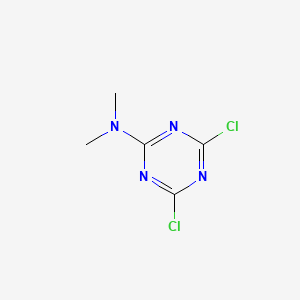

4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine

Description

Properties

IUPAC Name |

4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N4/c1-11(2)5-9-3(6)8-4(7)10-5/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRGRVVBODKGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178746 | |

| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N,N-dimethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2401-64-1 | |

| Record name | 2,4-Dichloro-6-(dimethylamino)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2401-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002401641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N,N-dimethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-DICHLORO-N,N-DIMETHYL-1,3,5-TRIAZINE-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVI31V7VBG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine synthesis from cyanuric chloride

An In-depth Technical Guide to the Synthesis of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine from Cyanuric Chloride

This guide provides an in-depth exploration of the synthesis of this compound, a critical building block in the development of pharmaceuticals and agrochemicals. We will delve into the core chemical principles, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Strategic Importance of Substituted Triazines

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are known to possess a wide range of biological activities, including anti-cancer and anti-microbial properties.[1] The starting material for many of these compounds is the inexpensive and commercially available 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[2] The unique, temperature-dependent reactivity of its three chlorine atoms allows for the sequential and selective introduction of nucleophiles, making it an exceptionally versatile precursor.[2]

The target molecule of this guide, this compound, serves as a key intermediate. By replacing one chlorine atom with a dimethylamino group, we create a molecule primed for further functionalization at the remaining two positions, enabling the construction of diverse and complex molecular architectures.[3][4]

The Core Reaction: A Controlled Nucleophilic Aromatic Substitution

The synthesis hinges on the principle of nucleophilic aromatic substitution (SNAr). The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms, making the carbon atoms susceptible to nucleophilic attack. The chlorine atoms act as excellent leaving groups, facilitating the substitution reaction.

The Mechanism of Selective Mono-substitution

The key to synthesizing the desired mono-substituted product lies in exploiting the differential reactivity of the chlorine atoms on the triazine ring. The substitution of the first chlorine atom is the most facile and can be achieved at low temperatures. Once the first nucleophile (in this case, dimethylamine) is introduced, its electron-donating nature partially deactivates the ring towards further substitution. This electronic effect makes the second substitution require more forcing conditions (e.g., higher temperature), and the third substitution even more so.[5]

This step-wise reactivity allows for precise control over the degree of substitution by carefully managing the reaction temperature.[5]

Caption: Mechanism of Nucleophilic Aromatic Substitution on Cyanuric Chloride.

Causality Behind Experimental Choices

Every component of the reaction protocol is selected to ensure high yield, purity, and selectivity for the mono-substituted product.

-

Nucleophile Selection (Dimethylamine): A secondary amine is chosen to prevent potential side reactions (e.g., N-acylation) that could occur with primary amines under different conditions.

-

Solvent: Aprotic solvents like methylene chloride, acetone, or tetrahydrofuran (THF) are ideal.[6][7] They effectively dissolve cyanuric chloride without reacting with it and provide a suitable medium for the reaction.

-

Acid Scavenger (Base): The reaction liberates one equivalent of hydrochloric acid (HCl) for each chlorine atom substituted. This acid must be neutralized in situ by a base, such as sodium carbonate or an organic amine like N,N-diisopropylethylamine (DIEA).[6][7] Failure to do so would protonate the dimethylamine nucleophile, rendering it non-nucleophilic and halting the reaction.

-

Temperature Control: This is the most critical parameter. The first substitution is highly exothermic and proceeds rapidly even at low temperatures. Maintaining a temperature range of 0–5 °C is essential to prevent the reaction from proceeding to the di-substituted product.[6][7]

Field-Proven Experimental Protocol

This protocol is designed as a self-validating system, with clear steps and checkpoints to ensure the desired outcome.

Materials and Equipment

| Reagents & Materials | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Cyanuric Chloride | 184.41 | 5.5 | 1.01 g |

| Dimethylamine (40% in H₂O) | 45.08 | 5.0 | ~0.57 mL |

| Sodium Carbonate (anhydrous) | 105.99 | 10.0 | 1.06 g |

| Methylene Chloride (DCM) | - | - | ~20 mL |

| Distilled Water | - | - | As needed |

| 1N Hydrochloric Acid | - | - | As needed |

Equipment: 100 mL three-neck round-bottom flask, magnetic stirrer, thermometer, dropping funnel, ice bath, Buchner funnel, and standard laboratory glassware.

Step-by-Step Synthesis Workflow

Caption: Experimental Workflow for the Synthesis of this compound.

Procedure:

-

Preparation: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve cyanuric chloride (1.01 g, 5.5 mmol) in methylene chloride (10 mL).

-

Cooling: Cool the solution to 0–5 °C using an ice-water bath.

-

Addition of Reagents: To the cooled and stirring solution, add sodium carbonate (1.06 g, 10 mmol), followed by the dropwise addition of a 40% aqueous solution of dimethylamine (5 mmol) over 15-20 minutes. Crucial: Ensure the internal temperature does not rise above 5 °C during the addition.

-

Reaction: Vigorously stir the resulting mixture at 0–5 °C for 3 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane/ethyl acetate eluent system).

-

Work-up and Isolation: After 3 hours, filter the precipitate, which contains the desired product and inorganic salts. Wash the solid with a small amount of fresh, cold methylene chloride.[6]

-

Purification: Transfer the filtered solid into a beaker and dissolve it in a minimal amount of water. Neutralize the solution with 1N HCl. The pure product will precipitate out of the aqueous solution.[6]

-

Final Product: Filter the white precipitate, wash it thoroughly with cold distilled water, and dry it under vacuum to yield this compound as a white solid.

Process Optimization and Quality Control

Achieving optimal results requires fine-tuning of the reaction conditions. The following table summarizes the key parameters and their impact on the reaction outcome.[8]

| Parameter | Typical Range | Rationale & Impact on Outcome |

| Temperature | 0–5 °C | Most critical parameter. Higher temperatures (>10 °C) will lead to the formation of the di-substituted by-product, reducing yield and purity. |

| Solvent | Methylene Chloride, Acetone, THF | Choice depends on solubility and downstream processing. Acetone is a common alternative but can be more challenging to remove.[7][9] |

| Base | Na₂CO₃, K₂CO₃, DIEA, Triethylamine | An inorganic base like Na₂CO₃ is inexpensive and easily removed during aqueous work-up.[6] Organic bases like DIEA are used in fully anhydrous conditions.[7] |

| Reaction Time | 2–4 hours | Insufficient time leads to incomplete conversion. Extended time at low temperatures has minimal negative impact but is inefficient. Monitoring by TLC is recommended.[6] |

| Stirring Speed | Vigorous | Essential for ensuring efficient mixing of the heterogeneous mixture (solid Na₂CO₃) and maintaining uniform temperature, preventing localized overheating. |

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the presence of the dimethylamino protons.

-

¹³C NMR: To verify the carbon signals of the triazine ring and the methyl groups.

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

Melting Point: To assess the purity of the compound.

Mandatory Safety Protocols

Working with cyanuric chloride and its reagents requires strict adherence to safety procedures.

-

Cyanuric Chloride: Highly corrosive and reacts violently with water to release HCl gas.[10][11] It is a lachrymator and respiratory irritant. Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

-

Dimethylamine: A corrosive and flammable substance.[14] Handle with care in a fume hood.

-

Methylene Chloride (DCM): A volatile solvent with potential health risks. Minimize exposure by handling in a fume hood.

-

Reaction Quenching: Be cautious during the work-up. The reaction mixture is basic and will react exothermically with acid. Neutralize slowly and with cooling if necessary.

Conclusion

The synthesis of this compound from cyanuric chloride is a robust and efficient transformation that provides access to a valuable synthetic intermediate. The success of this synthesis is fundamentally dependent on the precise control of reaction temperature to achieve selective mono-substitution. By understanding the underlying mechanistic principles and adhering to the detailed protocol and safety guidelines presented, researchers can reliably produce this key building block for application in drug discovery and materials science.

References

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Cyanuric Acid and Cyanuric Chloride. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. (2006). Tetrahedron, 62(41), 9507-9522. Retrieved January 21, 2026, from [Link]

-

SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. (1962). DTIC. Retrieved January 21, 2026, from [Link]

- Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. (2014). Google Patents.

-

Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. (2015). MDPI. Retrieved January 21, 2026, from [Link]

-

Cyanuric chloride: Basic idea, preparation and use in organic synthesis and role of triazine ring. (2020). YouTube. Retrieved January 21, 2026, from [Link]

-

Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. (2025). IntechOpen. Retrieved January 21, 2026, from [Link]

- Process for the substitution of chlorine atoms of cyanuric chloride. (1977). Google Patents.

-

4,6-Dichloro-1,3,5-trazin-2-amine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

- Process for reacting cyanuric chloride with ammonia or with amines. (1987). Google Patents.

-

SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT. (2022). Journal of Chemical Technology and Metallurgy. Retrieved January 21, 2026, from [Link]

- Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives. (1969). Google Patents.

-

(4,6-Dichloro-[9][15]triazin-2-yl)-(1,3-dimethyl-butyl)-amine. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

- Process for the substitution of chlorine atoms of cyanuric chloride. (1977). Google Patents.

-

Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). Chemistry Central Journal, 11(36). Retrieved January 21, 2026, from [Link]

-

Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018). Frontiers in Chemistry, 6(535). Retrieved January 21, 2026, from [Link]

-

3-(4,6-Dichloro-1,3,5-triazin-2-yl)-2,2-dimethyl-1,3-oxazolidine. (2012). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Triazine Derivatives and its Pharmacological Potential. (2020). International Journal of Pharmaceutical Sciences Review and Research, 62(1), 15-22. Retrieved January 21, 2026, from [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

-

HAZARD SUMMARY - CYANURIC TRICHLORIDE. (2004). NJ.gov. Retrieved January 21, 2026, from [Link]

-

Literature/resources on reaction conditions optimization? (2017). Reddit. Retrieved January 21, 2026, from [Link]

-

Protocol for synthesis of di- and tri-substituted s-triazine derivatives. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]

-

Optimization of reaction conditions: Significance and symbolism. (2024). Retrieved January 21, 2026, from [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. US4058662A - Process for the substitution of chlorine atoms of cyanuric chloride - Google Patents [patents.google.com]

- 4. US4054739A - Process for the substitution of chlorine atoms of cyanuric chloride - Google Patents [patents.google.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wisdomlib.org [wisdomlib.org]

- 9. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. nj.gov [nj.gov]

- 13. aksci.com [aksci.com]

- 14. US4678852A - Process for reacting cyanuric chloride with ammonia or with amines - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

The Reaction of Dichlorotriazines with Dimethylamine: A Mechanistic and Practical Guide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the reaction mechanism between dichlorotriazines and dimethylamine, a cornerstone reaction in the synthesis of a diverse array of biologically active compounds and functional materials. We will delve into the nuances of the nucleophilic aromatic substitution (SNAr) mechanism, detailing the role of the electron-deficient triazine core and the formation of the critical Meisenheimer intermediate. Furthermore, this guide presents a field-proven, step-by-step experimental protocol for the synthesis and characterization of the resulting aminotriazine, complete with expert insights into the causality behind experimental choices. Visual diagrams of the reaction pathway and experimental workflow are provided to enhance understanding. All key claims and protocols are substantiated with citations to authoritative sources.

Introduction: The Significance of Aminotriazines

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The synthesis of these valuable molecules often begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a cost-effective and highly reactive starting material.[2] The stepwise and controlled substitution of the chlorine atoms with various nucleophiles allows for the construction of vast and diverse molecular libraries.[3][4] The reaction with amines, such as dimethylamine, to form amino-substituted triazines is a fundamental transformation that introduces crucial functionalities for tuning the physicochemical and biological properties of the final compounds. Understanding the underlying reaction mechanism is paramount for optimizing reaction conditions, maximizing yields, and ensuring product purity.

The Core Reaction Mechanism: A Stepwise Nucleophilic Aromatic Substitution (SNAr)

The reaction of a dichlorotriazine with dimethylamine proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.[5] This is in stark contrast to the more familiar electrophilic aromatic substitution seen in benzene chemistry. The key to this reactivity lies in the electron-deficient nature of the 1,3,5-triazine ring, which is highly polarized by the three electronegative nitrogen atoms.[5] This electron deficiency makes the carbon atoms of the triazine ring highly electrophilic and susceptible to attack by nucleophiles.[6][7]

The substitution process is not a single-step event but rather a sequential process. The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution.[8] This is because the introduction of an electron-donating group, such as an amino group, increases the electron density of the triazine ring, thereby deactivating it towards further nucleophilic attack.[9] This differential reactivity is a powerful tool that allows for the selective and controlled synthesis of mono-, di-, and tri-substituted triazines by carefully manipulating reaction conditions, most notably the temperature.[8][9]

Formation of the Meisenheimer Complex

The SNAr reaction initiates with the attack of the nucleophile, in this case, dimethylamine, on one of the electron-deficient carbon atoms bearing a chlorine atom. This addition step leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex or Jackson-Meisenheimer complex.[10][11][12] The negative charge is delocalized over the electron-withdrawing triazine ring and any other electron-withdrawing substituents present.[13]

The formation of this intermediate is typically the rate-determining step of the reaction.[14] The stability of the Meisenheimer complex is a crucial factor influencing the overall reaction rate. The electron-deficient triazine ring is inherently good at stabilizing this negative charge.

Expulsion of the Leaving Group

In the final step of the substitution, the Meisenheimer complex collapses, and the leaving group, a chloride ion, is expelled. This restores the aromaticity of the triazine ring and yields the final amino-substituted product. A proton is subsequently removed from the nitrogen atom of the attacking dimethylamine, typically by a weak base present in the reaction mixture, to give the neutral product.

The overall reaction can be summarized as follows:

Caption: The SNAr mechanism for nucleophilic substitution on a dichlorotriazine.

Experimental Protocol: Synthesis of 2-Chloro-4,6-bis(dimethylamino)-1,3,5-triazine

This protocol details the synthesis of a di-substituted aminotriazine, a common synthetic target.[15] The principles can be adapted for the synthesis of mono-substituted derivatives by controlling stoichiometry and temperature.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| Cyanuric Chloride | 184.41 | 99% | Major Supplier A |

| Dimethylamine (40% solution in water) | 45.08 | - | Major Supplier B |

| Acetone | 58.08 | ACS Grade | Major Supplier C |

| Dichloromethane (DCM) | 84.93 | ACS Grade | Major Supplier C |

| Sodium Carbonate (anhydrous) | 105.99 | 99.5% | Major Supplier D |

| Deionized Water | 18.02 | - | In-house |

| Anhydrous Magnesium Sulfate | 120.37 | 99.5% | Major Supplier D |

Step-by-Step Methodology

Expert Insight: The stepwise substitution is highly temperature-dependent. The first substitution is typically carried out at 0-5 °C, while the second requires a higher temperature, often room temperature.[9] This protocol is designed for a di-substitution reaction.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (9.22 g, 0.05 mol) in 100 mL of acetone.

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath with constant stirring. Maintaining this low temperature is crucial to control the initial exothermic reaction and prevent the formation of undesired byproducts.[2][16]

-

First Nucleophilic Addition: Slowly add a solution of dimethylamine (40% in water, 11.3 g, 0.1 mol) dropwise to the stirred solution of cyanuric chloride over a period of 30-45 minutes. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

-

Base Addition: Concurrently, add a solution of sodium carbonate (10.6 g, 0.1 mol) in 50 mL of water dropwise to neutralize the hydrochloric acid formed during the reaction.[17] The pH of the reaction mixture should be maintained between 7 and 8.

-

First Reaction Stage: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours.

-

Second Nucleophilic Addition: Gradually allow the reaction mixture to warm to room temperature (around 20-25 °C).

-

Second Reaction Stage: Continue stirring at room temperature for an additional 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[18][19]

-

Work-up: Once the reaction is complete, filter the reaction mixture to remove any inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[20]

Caption: A general experimental workflow for the synthesis of aminotriazines.

Conclusion

The reaction of dichlorotriazines with dimethylamine is a robust and versatile method for the synthesis of highly functionalized triazine derivatives. A thorough understanding of the underlying SNAr mechanism, particularly the stepwise nature of the substitution and the influence of temperature, is critical for achieving high yields and purity. The detailed experimental protocol provided in this guide serves as a practical starting point for researchers in the field. By leveraging the principles outlined herein, scientists can confidently and efficiently synthesize a wide range of aminotriazines for applications in drug discovery and materials science.

References

- A Comparative Guide to Analytical Techniques for Characterizing Substituted Triazines - Benchchem.

- Nucleophilic aromatic substitution reactions of chlorotriazines. - ResearchGate.

- Application Notes and Protocols for the Analytical Detection of 4,6-Diphenyl-1,3,5-triazin-2-ol - Benchchem.

- Raman Spectroscopy for Monitoring Aqueous Phase Hydrogen Sulphide Scavenging Reactions with Triazine - Aidic.

- Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine.

- Quantitative Analysis of Triazine-Based H 2 S Scavengers via Raman Spectroscopy.

- Chromatographic methods for analysis of triazine herbicides - PubMed.

- Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.

- Meisenheimer complex - Wikipedia.

- Meisenheimer complex - chemeurope.com.

- Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PubMed Central.

- Application Notes and Protocols for the Synthesis of Substituted Triazines from 2 - Benchchem.

- 2-Chloro-4,6-bis(dimethylamino)-1,3,5-triazine - Synchem.

- Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity - PMC - NIH.

- Kinetic study on the aromatic nucleophilic substitution reaction of 3,6‐dichloro‐1,2,4,5‐tetrazine by biothiols - Repositorio UC.

- The Pivotal Role of Solvents in 2,4-Dichloro-1,3,5-triazine Reactions: A Comparative Guide - Benchchem.

- Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC - NIH.

- Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Eureka | Patsnap.

- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC - NIH.

- Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent - Scientific & Academic Publishing.

- Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ) - ResearchGate.

- Library generation through successive substitution of trichlorotriazine - PubMed.

- Dynamic Nucleophilic Aromatic Substitution of Tetrazines - PMC - NIH.

- How can 2-chloro-4,6-dimethoxy-1,3,5-triazine be synthesized? - FAQ - Guidechem.

- An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,3,5-triazine from Cyanuric Chloride - Benchchem.

-

Selective Synthesis of N-[18][19][21]Triazinyl-α-Ketoamides and N-[18][19][21]Triazinyl-Amides from the Reactions of 2-Amine-[18][19][21]Triazines with Ketones - PMC - NIH. Available at:

- 1,3,5-[tris-piperazine]-triazine - Organic Syntheses Procedure.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.

- Mechanism of the formation of Meisenheimer complex Int-B and its... - ResearchGate.

- Synthesis and properties of a novel cyanuric chloride derivative - ResearchGate.

- Stepwise Substitution Reactions of Dichlorotriazines: A Technical Guide for Researchers - Benchchem.

- SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT Polya M. Miladinova.

- APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY - CORE.

- 17.1: Nucleophilic aromatic substitution - Chemistry LibreTexts.

- Synthesis of novel dyes containing a dichlorotriazine group and their applications on nylon 6 and wool | Request PDF - ResearchGate.

- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - ResearchGate.

- 2,4-Dichloro-1,3,5-triazine | C3HCl2N3 | CID 17810 - PubChem.

- 2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine - Scientific Research Publishing.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Library generation through successive substitution of trichlorotriazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Meisenheimer complex - Wikipedia [en.wikipedia.org]

- 11. Meisenheimer_complex [chemeurope.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. repositorio.uc.cl [repositorio.uc.cl]

- 15. synchem.de [synchem.de]

- 16. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. oaji.net [oaji.net]

An In-depth Technical Guide to the Structural Elucidation of 2,4-dichloro-6-(dimethylamino)-1,3,5-triazine

Introduction

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides a comprehensive technical overview of the methodologies employed in the structural elucidation of 2,4-dichloro-6-(dimethylamino)-1,3,5-triazine. This compound, a derivative of the versatile 1,3,5-triazine core, serves as a valuable intermediate in the synthesis of a wide array of biologically active molecules and functional materials.

The strategic substitution of the triazine ring dictates its chemical properties and biological activity. Consequently, the precise characterization of its substitution pattern is of paramount importance. This document will delve into the practical application and theoretical underpinnings of key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to provide a robust framework for the structural verification of 2,4-dichloro-6-(dimethylamino)-1,3,5-triazine.

Molecular Structure and Synthesis Context

2,4-dichloro-6-(dimethylamino)-1,3,5-triazine is synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) through a nucleophilic aromatic substitution reaction with dimethylamine. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for a controlled, stepwise substitution. Typically, the monosubstitution to yield the desired product is achieved at low temperatures (around 0°C), while higher temperatures can lead to di- and tri-substituted byproducts. A thorough structural elucidation is therefore crucial to confirm the successful and selective synthesis of the mono-dimethylamino derivative.

Caption: General workflow for NMR-based structural elucidation.

II. Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. [1]It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. [2] Principle: In the mass spectrometer, molecules are converted to ions, which are then separated based on their m/z ratio and detected. [3]Electron Ionization (EI) is a common technique that can cause fragmentation of the molecular ion, providing a characteristic fragmentation pattern.

Expected Mass Spectrum:

The molecular formula of 2,4-dichloro-6-(dimethylamino)-1,3,5-triazine is C₅H₆Cl₂N₄, with a monoisotopic mass of approximately 192.00 g/mol .

-

Molecular Ion (M⁺): The mass spectrum should exhibit a molecular ion peak cluster corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, this cluster will show a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion will appear as a cluster of peaks at m/z [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 9:6:1.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural confirmation. Common fragmentation pathways for chloro-s-triazines involve the loss of chlorine atoms and cleavage of the substituent groups. [4] * Loss of a Chlorine Atom ([M-Cl]⁺): A significant fragment is expected from the loss of a chlorine atom, resulting in a peak at m/z [M-35]⁺ and [M-37]⁺.

-

Loss of a Methyl Group ([M-CH₃]⁺): Cleavage of a methyl group from the dimethylamino substituent is another plausible fragmentation pathway.

-

Triazine Ring Fragmentation: The stable triazine ring may also undergo characteristic fragmentation, although this is often less prominent than the loss of substituents.

-

Data Presentation: Predicted Mass Spectrometry Data

| m/z (Predicted) | Interpretation |

| 192, 194, 196 | Molecular Ion Cluster ([M]⁺, [M+2]⁺, [M+4]⁺) |

| 157, 159 | Fragment from loss of a chlorine atom ([M-Cl]⁺) |

| 177, 179 | Fragment from loss of a methyl group ([M-CH₃]⁺) |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize an appropriate ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is often used for relatively small, volatile molecules and provides rich fragmentation data.

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. [5]It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. [6] Principle: Different types of bonds (e.g., C=N, C-Cl, C-N) vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its vibrational modes, resulting in an IR spectrum.

Expected IR Spectrum:

The IR spectrum of 2,4-dichloro-6-(dimethylamino)-1,3,5-triazine will show characteristic absorption bands for the triazine ring and its substituents.

-

Triazine Ring Vibrations: The 1,3,5-triazine ring exhibits several characteristic in-plane stretching vibrations. Strong bands are typically observed near 1560 cm⁻¹ and 1450 cm⁻¹ . [7]Another characteristic medium-strength band for amino-substituted triazines is often found near 813 cm⁻¹ . [7]* C-N Stretching: The stretching vibration of the C-N bond connecting the dimethylamino group to the triazine ring is expected in the region of 1300-1100 cm⁻¹ .

-

C-H Stretching and Bending: The C-H stretching vibrations of the methyl groups will appear just below 3000 cm⁻¹ . C-H bending vibrations will be present in the fingerprint region (below 1500 cm⁻¹).

-

C-Cl Stretching: The C-Cl stretching vibrations typically occur in the fingerprint region, often between 850 and 550 cm⁻¹ .

Data Presentation: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type |

| ~1560 (strong) | Triazine ring in-plane stretch |

| ~1450 (strong) | Triazine ring in-plane stretch |

| 1300 - 1100 | C-N stretch |

| ~813 (medium) | Triazine ring vibration |

| 850 - 550 | C-Cl stretch |

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and often preferred method.

-

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

IV. Integrated Approach to Structural Elucidation

While each spectroscopic technique provides valuable information, a conclusive structural elucidation relies on the integration of data from all methods. The proposed structure of 2,4-dichloro-6-(dimethylamino)-1,3,5-triazine must be consistent with all the spectroscopic evidence.

Caption: Integrated workflow for structural elucidation.

The ¹H and ¹³C NMR spectra will confirm the presence and connectivity of the dimethylamino group and the substitution pattern of the triazine ring. Mass spectrometry will provide the definitive molecular weight and the characteristic isotopic pattern for the two chlorine atoms, while the fragmentation pattern will support the proposed structure. Finally, IR spectroscopy will confirm the presence of the key functional groups, particularly the triazine ring. The convergence of these independent lines of evidence provides a high degree of confidence in the assigned structure of 2,4-dichloro-6-(dimethylamino)-1,3,5-triazine.

References

-

[Selective Synthesis of N-T[8][9][7]riazinyl-α-Ketoamides and N-T[8][9][7]riazinyl-Amides from the Reactions of 2-Amine-T[8][9][7]riazines with Ketones - PMC - NIH]([Link])

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1,3,5-Triazine [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. DSpace [kb.osu.edu]

- 8. 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

An In-depth Technical Guide to 4,6-Dichloro-N,N-dimethyl-1,3,5-triazin-2-amine (CAS No. 2401-64-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-N,N-dimethyl-1,3,5-triazin-2-amine, registered under CAS number 2401-64-1, is a versatile heterocyclic compound that has garnered significant interest in synthetic organic chemistry. Its unique structural features, characterized by a triazine core bearing two reactive chlorine atoms and a dimethylamino group, render it a valuable reagent and building block in various chemical transformations. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and key applications, with a particular focus on its utility in peptide synthesis and as an intermediate in the development of novel bioactive molecules.

Chemical Structure and Properties

The chemical entity corresponding to CAS number 2401-64-1 is unequivocally this compound. The presence of the electron-donating dimethylamino group and the electron-withdrawing chlorine atoms on the triazine ring creates a unique electronic environment that dictates its reactivity.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 2401-64-1 | [1] |

| Molecular Formula | C₅H₆Cl₂N₄ | [1] |

| Molecular Weight | 193.03 g/mol | [1] |

| Appearance | Colorless crystalline solid | [2] |

| Melting Point | 122.5-123.5 °C | [2] |

| Boiling Point | 344.3 °C at 760 mmHg | [2] |

| Solubility | Soluble in acetone. Sparingly soluble in DMSO and methanol. | [2][3] |

| Canonical SMILES | CN(C)c1nc(Cl)nc(Cl)n1 | [4] |

| InChIKey | ITRGRVVBODKGCW-UHFFFAOYSA-N | [4] |

Spectroscopic Data

While a publicly available, comprehensive set of experimental spectra for this compound is limited, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: A sharp singlet is anticipated for the six equivalent protons of the two methyl groups, likely appearing in the range of 3.0-3.5 ppm. The exact chemical shift would be influenced by the solvent used.

-

¹³C NMR: Three distinct signals are expected: one for the methyl carbons, and two for the carbons of the triazine ring. The triazine ring carbons will appear significantly downfield, with the carbon attached to the dimethylamino group being the most shielded of the three.

-

IR Spectroscopy: Characteristic absorption bands would be expected for C-N stretching within the triazine ring and the dimethylamino group, as well as C-Cl stretching.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis

This compound is synthesized from the readily available and inexpensive starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The synthesis involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms of cyanuric chloride is selectively replaced by a dimethylamino group. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for sequential and controlled substitution.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of dichlorotriazine derivatives.[5]

Materials:

-

Cyanuric chloride (1.0 eq)

-

Dimethylamine (40% aqueous solution, 1.05 eq)

-

Acetone

-

Water

-

Sodium bicarbonate

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a dispersion of cyanuric chloride in a 1:1 mixture of acetone and water.

-

Cool the dispersion to 0-5 °C using an ice bath.

-

Slowly add the aqueous solution of dimethylamine dropwise to the cooled dispersion over a period of 1-2 hours, ensuring the temperature is maintained below 5 °C.

-

Simultaneously, add a solution of sodium bicarbonate (1.0 eq) in water dropwise to neutralize the hydrochloric acid formed during the reaction and maintain a slightly alkaline pH.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product will precipitate out of the solution. Collect the white solid by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

-

Dry the purified product under vacuum.

Reactivity and Applications

The two remaining chlorine atoms on the triazine ring of this compound are susceptible to nucleophilic substitution, making it a valuable intermediate for the synthesis of a wide range of disubstituted triazine derivatives.

Peptide Coupling Reagent

One of the most significant applications of this compound and its analogs, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), is as a coupling reagent in peptide synthesis.[6][7] These reagents offer an efficient and cost-effective alternative to more common carbodiimide and phosphonium-based coupling agents.

The mechanism of activation involves the reaction of the carboxylic acid of an N-protected amino acid with the dichlorotriazine derivative in the presence of a tertiary base, such as N-methylmorpholine (NMM). This forms a highly reactive triazinyl active ester. Subsequent nucleophilic attack by the free amino group of another amino acid or peptide leads to the formation of the peptide bond, with the triazine byproduct being easily removed during workup.

Caption: Simplified mechanism of peptide bond formation using a dichlorotriazine-based coupling reagent.

Advantages in Peptide Synthesis:

-

Low Racemization: Triazine-based coupling reagents have been shown to minimize racemization, particularly when used with appropriate bases and in non-polar solvents.[8][9]

-

High Reactivity: The activation of the carboxylic acid is generally rapid and efficient.

-

Ease of Workup: The triazine byproducts are typically soluble in aqueous solutions, facilitating their removal during the purification process.

Detailed Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using a Triazine-based Coupling Reagent

This protocol is a representative example of how a dichlorotriazine reagent can be employed in Fmoc-based solid-phase peptide synthesis.[7]

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

This compound (3 eq)

-

N-methylmorpholine (NMM) (6 eq)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (20% in DMF)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane, water)

Procedure (for one coupling cycle):

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) in DMF.

-

Add this compound (3 equivalents) to the amino acid solution.

-

Add NMM (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative method such as the Kaiser test.

-

-

Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

-

Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

-

Cleavage and Deprotection: Once the peptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a TFA-based cleavage cocktail containing appropriate scavengers.

Intermediate in the Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of various biologically active compounds. For instance, it is a reactant in the synthesis of (quinolinyloxy)triazinylamino (piperazinylmethyl)thiazolidinones, which have been investigated as potential antimicrobial agents.[1][2] The synthesis involves the sequential displacement of the two chlorine atoms with different nucleophiles to build the target molecular architecture.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the eyes, respiratory system, and skin.[2]

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

-

If there is a risk of inhalation, use a NIOSH-approved respirator.

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Avoid generating dust.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

This compound (CAS 2401-64-1) is a valuable and versatile reagent in organic synthesis. Its utility as a cost-effective and efficient peptide coupling agent with low racemization potential makes it an attractive tool for researchers in drug discovery and peptide chemistry. Furthermore, its role as a key intermediate in the synthesis of novel bioactive compounds underscores its importance in medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers and scientists to effectively harness the potential of this compound in their synthetic endeavors.

References

-

ChemBK. 4,6-dichloro-1,3,5-triazin-2-amine. Available at: [Link]

-

Organic Syntheses. SYNTHESIS OF 2-[3,3'-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE AS A MONOMER AND 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE AS A CORE FOR THE LARGE SCALE SYNTHESIS OF MELAMINE (TRIAZINE) DENDRIMERS. Available at: [Link]

-

PubMed Central (PMC). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Available at: [Link]

-

PubMed. A racemization test in peptide synthesis using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). Available at: [Link]

-

SciSpace. A Racemization Test in Peptide Synthesis Using 4-(4,6-Dimethoxy-1,3,5. Available at: [Link])

-

GSRS. 4,6-DICHLORO-N,N-DIMETHYL-1,3,5-TRIAZINE-2-AMINE. Available at: [Link]

-

ResearchGate. Synthesis of 4-(4′,6′-dichloro-1′,3′,5′-triazin-2′-ylamino)-benzene-sulfonamide precursor 1. Available at: [Link]

-

ResearchGate. Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. Available at: [Link]

-

Nature. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Available at: [Link]

-

Semantic Scholar. Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) Derivatives. Available at: [Link]

Sources

- 1. CAS 2401-64-1 | this compound - Synblock [synblock.com]

- 2. chembk.com [chembk.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A racemization test in peptide synthesis using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

An In-depth Technical Guide to the Synthesis of Substituted s-Triazines

Foreword: The s-Triazine Core - A Privileged Scaffold in Modern Chemistry

The 1,3,5-triazine, or s-triazine, ring is a six-membered heterocyclic motif that has firmly established itself as a "privileged scaffold" in chemical and pharmaceutical sciences.[1][2] Its symmetrical, planar structure and the presence of three nitrogen atoms impart unique electronic properties and hydrogen bonding capabilities. This has led to a vast array of applications, from potent anticancer, anti-inflammatory, and antimicrobial agents in drug development to herbicides, dyes, and polymer cross-linkers in materials science.[3][4][5][6]

The synthetic versatility of the s-triazine core is central to its widespread utility. The ability to precisely and sequentially introduce up to three different substituents onto the ring allows for the creation of vast and diverse chemical libraries. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies, focusing on the causality behind experimental choices and providing field-proven, self-validating protocols.

Part 1: The Cornerstone of s-Triazine Synthesis: Sequential Nucleophilic Substitution of Cyanuric Chloride

The most robust, economical, and widely practiced method for synthesizing substituted s-triazines begins with 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[7] This approach leverages the differential reactivity of the three chlorine atoms on the triazine ring.

The Underlying Principle: Reactivity Attenuation

The synthesis is governed by a fundamental principle of aromatic chemistry: the electrophilicity of the carbon atoms in the triazine ring decreases with each successive nucleophilic substitution. The first chlorine atom is highly activated and readily displaced. The introduction of an electron-donating nucleophile (like an amine or an alkoxide) reduces the ring's electrophilicity, making the second chlorine less reactive. This effect is compounded after the second substitution, rendering the final chlorine the least reactive.[7]

This graduated reactivity is the key to synthetic control. By carefully manipulating the reaction temperature, one can selectively achieve mono-, di-, or tri-substitution with remarkable precision.[3]

-

First Substitution: Occurs readily at low temperatures, typically 0-5°C.

-

Second Substitution: Requires moderately increased temperatures, often room temperature.

-

Third Substitution: Necessitates heating, usually to reflux temperatures, to overcome the deactivated nature of the ring.[8]

Data Summary: Temperature-Controlled Substitution

| Substitution Step | Typical Temperature Range | Relative Reactivity | Key Control Parameter |

| First Chlorine | 0 – 5 °C | High | Strict maintenance of low temperature to prevent di-substitution. |

| Second Chlorine | Room Temperature (~20-25 °C) | Medium | Allowing the reaction to warm naturally after the first substitution. |

| Third Chlorine | 50 °C – Reflux | Low | Active heating is required for the reaction to proceed to completion. |

Experimental Protocol 1: Synthesis of a Mono-substituted Dichlorotriazine Intermediate

This protocol describes the reaction of cyanuric chloride with a primary amine, a foundational step in building more complex derivatives.

Objective: To synthesize 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile.[9]

Materials:

-

Cyanuric chloride (1.84 g, 10 mmol)

-

4-Aminobenzonitrile (1.18 g, 10 mmol)

-

Potassium carbonate (K₂CO₃) (1.38 g, 10 mmol)

-

Acetone (100 mL total)

-

Crushed ice and distilled water

Procedure:

-

Preparation: In separate flasks, dissolve cyanuric chloride (10 mmol) in 50 mL of acetone and 4-aminobenzonitrile (10 mmol) in 50 mL of acetone.

-

Expert Insight: Cyanuric chloride is a fuming solid and should be handled in a fume hood. Using anhydrous acetone prevents premature hydrolysis of the starting material.[9]

-

-

Cooling: Cool both solutions to 0 °C in an ice-water bath.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the cyanuric chloride solution and the potassium carbonate. Stir vigorously to create a suspension.

-

Causality: The base (K₂CO₃) is crucial for neutralizing the hydrochloric acid (HCl) generated during the substitution. Without it, the HCl would protonate the amine nucleophile, rendering it unreactive.

-

-

Nucleophilic Addition: Add the cold 4-aminobenzonitrile solution dropwise to the stirring cyanuric chloride suspension over 30 minutes.

-

Expert Insight: A slow, dropwise addition is critical to control the exotherm of the reaction and ensure selectivity for mono-substitution.[9]

-

-

Reaction Monitoring: Maintain the reaction temperature at 0 °C and stir for 4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) [Mobile phase: 20% Methanol in Chloroform].[9]

-

Workup and Isolation: Once the starting material is consumed (as indicated by TLC), pour the reaction mixture onto 1 L of crushed ice in a beaker.

-

Purification: The product will precipitate as a solid. Filter the solid, wash thoroughly with distilled water (3 x 500 mL) to remove salts, and dry under a high vacuum to yield the pure product.

Experimental Protocol 2: Synthesis of a Trisubstituted s-Triazine

This protocol demonstrates the completion of the synthesis, yielding a trisubstituted product by reacting the intermediate from the previous stage with two additional nucleophiles.

Objective: To synthesize a 2-(fluorophenylamino)-4,6-disubstituted 1,3,5-triazine.[3]

Procedure:

-

First Substitution (0-5 °C): Following a procedure similar to Protocol 1, react cyanuric chloride (1 equiv.) with a fluoroaniline (1 equiv.) in the presence of a base like sodium bicarbonate at a temperature range of -10 °C to 5 °C to yield the 2-(fluorophenylamino)-4,6-dichloro-1,3,5-triazine intermediate. This reaction typically proceeds with excellent yield (>95%).[3]

-

Second Substitution (Room Temperature): To the dichlorotriazine intermediate, add the second nucleophile, for example, an aminoalkylamine (1 equiv.), along with a suitable base (e.g., Diisopropylethylamine - DIEA). Allow the reaction to stir at room temperature overnight.[1][3]

-

Third Substitution (Elevated Temperature): Add the final nucleophile, such as tyramine (1 equiv.), to the reaction mixture. Heat the reaction to 75-80 °C and maintain for 5-24 hours, depending on the nucleophile's reactivity.[1]

-

Workup and Isolation: After cooling, the reaction is typically neutralized with a weak acid (e.g., 5% citric acid solution) to precipitate the final product, which is then collected by filtration and dried.[1]

Part 2: Advanced & Modern Synthetic Strategies

While sequential substitution of cyanuric chloride remains the dominant method, modern organic chemistry has introduced powerful alternatives for accessing novel s-triazine structures.

Metal-Catalyzed Cross-Coupling Reactions

A significant limitation of classical nucleophilic substitution is the difficulty in forming C-C bonds. Metal-catalyzed cross-coupling reactions overcome this hurdle, enabling the introduction of aryl, heteroaryl, and alkyl groups.

-

Suzuki Coupling: This Palladium-catalyzed reaction couples a monochloro- or dichlorotriazine intermediate with a boronic acid, forming a C-C bond. It is a powerful tool for adding complex carbon-based fragments to the triazine core.[2][10]

-

Ullmann-type Coupling: Copper-catalyzed Ullmann reactions provide an efficient method for C-N bond formation, often under milder conditions than the classical third substitution step. These reactions can be performed in environmentally friendly solvents like water and sometimes require no ligand.[11]

-

Nickel-Catalyzed Coupling: Emerging methods utilize nickel catalysts for cross-electrophile coupling, for instance, reacting triazine esters with aryl bromides to form C-C bonds.[12]

One-Pot Synthesis Protocols

The stepwise isolation of intermediates can be time-consuming and generate significant waste. One-pot procedures streamline the synthesis by performing all three substitutions in a single reaction vessel.[10][13]

The Causality of One-Pot Success: The key to a successful one-pot synthesis lies in matching the reactivity of the nucleophile to the electrophilicity of the triazine intermediate.[14]

-

The weakest or most sterically hindered nucleophile is added first to the highly reactive cyanuric chloride at low temperature.

-

As the triazine becomes less reactive, a stronger nucleophile is added at a slightly higher temperature.

-

Finally, the strongest nucleophile is added, often with heat, to drive the final substitution to completion.[14]

This strategy minimizes side reactions and maximizes efficiency, making it ideal for rapid library synthesis and structure-activity relationship (SAR) studies.[10][13]

Ring-Forming Cyclization Reactions

An entirely different approach involves constructing the s-triazine ring from acyclic precursors. The most common method is the cyclotrimerization of nitriles or the reaction of amidines with various partners.[2][15] For example, copper catalysts can facilitate the cyclization of benzylbenzamidines to form 2,4,6-triaryl-s-triazines.[2] While less common than substitution on cyanuric chloride, these methods are invaluable for synthesizing specific substitution patterns that are otherwise difficult to access.

Part 3: Field-Proven Insights and Troubleshooting

-

Orthogonal Chemoselectivity: The order of nucleophile addition is critical, especially when using different classes of nucleophiles (e.g., amines vs. alcohols). Once an amine is substituted onto the ring, its strong electron-donating nature makes it very difficult to displace the remaining chlorines with anything other than another amine. Therefore, in a mixed substitution (O,N-type), the O-nucleophile (alcohol, phenol) should always be incorporated first.[9]

-

Microwave-Assisted Synthesis: For the challenging third substitution, microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating.[1][16]

-

Purity of Reagents: The success of these reactions, particularly the first substitution, is highly dependent on the purity of the cyanuric chloride. It should be used as fresh as possible and stored under anhydrous conditions.

-

Choice of Base: While inorganic bases like K₂CO₃ or NaHCO₃ are common and inexpensive, organic bases like triethylamine (TEA) or diisopropylethylamine (DIEA) offer better solubility in organic solvents and can be advantageous for the second and third substitution steps.[1]

Conclusion

The synthesis of substituted s-triazines is a mature yet continually evolving field. The temperature-controlled, sequential nucleophilic substitution of cyanuric chloride remains the foundational and most practical route for accessing a wide diversity of these valuable compounds. Understanding the principles of reactivity attenuation and making informed experimental choices regarding temperature, nucleophile order, and solvent systems are paramount to achieving high yields and purity. Concurrently, modern advancements in one-pot methodologies and metal-catalyzed cross-coupling are expanding the synthetic toolkit, enabling researchers to construct increasingly complex and novel s-triazine derivatives for the next generation of drugs and advanced materials.

References

-

Design and Synthesis of New 1,3,5‐Trisubstituted Triazines for the Treatment of Cancer and Inflammation. (2018). National Institutes of Health (NIH). [Link]

-

s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021). MDPI. [Link]

-

A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). PubMed Central. [Link]

-

Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. (2022). Bentham Science. [Link]

-

A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. (N/A). Der Pharma Chemica. [Link]

-

Protocol for synthesis of di- and tri-substituted s-triazine derivatives. (N/A). National Institutes of Health (NIH). [Link]

-

Synthesis of the s-Triazine System. IV.1 Preparation of Monosubstituted s-Triazines by Reaction of s-Triazine with Imidates. (N/A). ACS Publications. [Link]

-

Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). MDPI. [Link]

-

Synthesis of 1,3,5-triazines. (N/A). Organic Chemistry Portal. [Link]

-

Synthesis of mono-, di- and trisubstituteds-triazine derivatives 3–18. (N/A). ResearchGate. [Link]

-

Metal-catalyzed synthesis of triazine derivatives. (N/A). ResearchGate. [Link]

-

A Convenient Synthetic Method for Trisubstituted s-Triazines. (N/A). ACS Publications. [Link]

-

s-Triazines. IV.1a Synthesis of Trisubstituted s-Triazines by Reaction of Acylimidates with Amidines. (N/A). ACS Publications. [Link]

-

Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. (2024). RSC Publishing. [Link]

-

Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). PubMed. [Link]

-

Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (N/A). MDPI. [Link]

-

Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. (N/A). ResearchGate. [Link]

-

Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5- Triazines via Cyanuric Chloride with Amino Groups. (2025). ACS Publications. [Link]

-

Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions. (2021). ACS Publications. [Link]

-

A REVIEW ON S-TRIAZINE SUBSTITUTIONS AND THEIR STRUCTURAL EFFECTS. (N/A). Google APIs. [Link]

- 1, 3, 5-triazine derivative and preparation method and application thereof. (N/A).

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (N/A). National Institutes of Health (NIH). [Link]

-

New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. (N/A). National Institutes of Health (NIH). [Link]

-

Nickel‐Catalyzed Cross‐Electrophile Coupling of Triazine Esters with Aryl Bromides. (2025). Wiley Online Library. [Link]

-

Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Tria- zines via Cyanuric Chloride with Amino Groups and Boronic Acids. (N/A). ChemRxiv. [Link]

Sources

- 1. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation [mdpi.com]

- 2. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of New 1,3,5‐Trisubstituted Triazines for the Treatment of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

IUPAC nomenclature for N,N-dimethyl dichlorotriazinamine

An In-depth Technical Guide to 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a pivotal heterocyclic compound in modern chemical synthesis and drug discovery. The document elucidates the systematic IUPAC nomenclature, details its physicochemical properties, and presents a field-proven protocol for its synthesis from cyanuric chloride. The core of this guide focuses on the principle of temperature-controlled sequential nucleophilic aromatic substitution (SNAr), a cornerstone of triazine chemistry. Furthermore, we explore the compound's versatile applications as a chemical scaffold in medicinal chemistry, particularly in the development of targeted therapeutics. This guide is structured to serve as an authoritative resource, integrating theoretical principles with practical, actionable methodologies for professionals in the field.

Introduction: The 1,3,5-Triazine Scaffold

The 1,3,5-triazine, or s-triazine, ring is a privileged structure in medicinal chemistry and materials science.[1] Its planar geometry and the presence of three nitrogen atoms create a unique electronic profile, making it an excellent scaffold for constructing complex molecular architectures. The true versatility of this system is unlocked through its halogenated derivatives, most notably 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). Cyanuric chloride is an inexpensive, readily available, and highly reactive precursor that serves as the primary gateway to a vast library of substituted triazines.[2][3]

The reactivity of the chlorine atoms on the triazine ring can be precisely controlled, allowing for sequential and regioselective substitution. This unique characteristic enables the rational design of molecules with tailored properties, from potent enzyme inhibitors to advanced polymer materials.[1][4] This guide focuses on a key first-generation derivative, this compound, which retains two reactive chlorine sites, making it an invaluable intermediate for further chemical elaboration.

Part 1: IUPAC Nomenclature and Structural Elucidation

The formal naming of substituted heterocyclic systems is governed by a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). Understanding this nomenclature is critical for unambiguous scientific communication.

Systematic Name: This compound

This name is deconstructed as follows:

-

1,3,5-Triazine : This is the parent heterocycle, a six-membered aromatic ring containing three nitrogen atoms at positions 1, 3, and 5.

-

-2-amine : An amine group (-NH2) is attached to the carbon atom at position 2 of the triazine ring.

-

4,6-dichloro- : Two chlorine atoms are substituted on the ring at positions 4 and 6.

-

N,N-dimethyl- : Two methyl groups are attached to the nitrogen atom of the amine group. The N,N- prefix explicitly indicates that both substituents are on the same nitrogen atom, distinguishing it from isomers where methyl groups might be on the ring nitrogens.[5]

Common Synonyms:

-

2-(Dimethylamino)-4,6-dichloro-1,3,5-triazine

-

N,N-Dimethyl-4,6-dichloro-1,3,5-triazin-2-amine

Part 2: Physicochemical Properties and Characterization

A summary of the key physical and chemical identifiers for this compound is presented below. This data is essential for laboratory handling, safety, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₅H₆Cl₂N₄ | |

| Molecular Weight | 193.04 g/mol | |

| CAS Number | 3503-53-3 | |

| Appearance | White to off-white crystalline powder | Generic MSDS |

| Melting Point | 121-124 °C | Generic MSDS |

| Solubility | Soluble in acetone, THF, and chlorinated solvents. Insoluble in water. | Generic MSDS |

Part 3: Synthesis and Reaction Mechanism

The synthesis of this compound is a classic example of controlling a sequential nucleophilic aromatic substitution (SNAr) reaction. The process leverages the decreasing reactivity of the C-Cl bonds on the triazine ring with each successive substitution.

Reaction Principle: Temperature-Controlled Selectivity

The synthesis begins with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The three chlorine atoms are highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the triazine ring. However, the reactivity of the remaining chlorine atoms decreases significantly after the first substitution.[3] This is because the first nucleophile (in this case, dimethylamine) is an electron-donating group, which reduces the electrophilicity of the other carbon atoms in the ring.[6]

This differential reactivity allows for selective substitution by carefully controlling the reaction temperature:

-

Monosubstitution: Favored at or below 0 °C.

-

Disubstitution: Occurs readily at room temperature.

-

Trisubstitution: Requires elevated temperatures, often above 60-80 °C.[7]

Experimental Protocol: Synthesis from Cyanuric Chloride

This protocol describes the selective monosubstitution of cyanuric chloride with dimethylamine to yield the target compound.

Materials:

-

2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

-

Dimethylamine (40% solution in water or 2M solution in THF)

-

Sodium Carbonate (Na₂CO₃) or Triethylamine (TEA) as a base

-

Acetone or Tetrahydrofuran (THF) as the solvent

-

Ice-salt bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve cyanuric chloride (1 equivalent) in acetone or THF.

-

Cooling: Cool the solution to a temperature between -5 °C and 0 °C using an ice-salt bath. It is critical to maintain this low temperature to prevent the formation of disubstituted byproducts.

-